Cas no 2172184-11-9 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-yl-N-methylformamido}acetic acid)
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-yl-N-methylformamido}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-yl-N-methylformamido}acetic acid
- 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]-N-methylformamido}acetic acid
- 2172184-11-9
- EN300-1487646
-
- Inchi: 1S/C24H26N2O6/c1-24(22(29)26(2)11-21(27)28)14-31-13-20(24)25-23(30)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,30)(H,27,28)
- InChI Key: LACCZCWLTDDMJF-UHFFFAOYSA-N
- SMILES: O1CC(C(C(N(C)CC(=O)O)=O)(C)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 438.17908655g/mol
- Monoisotopic Mass: 438.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 707
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 105Ų
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-yl-N-methylformamido}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1487646-1.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]-N-methylformamido}acetic acid |
2172184-11-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1487646-50mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]-N-methylformamido}acetic acid |
2172184-11-9 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1487646-100mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]-N-methylformamido}acetic acid |
2172184-11-9 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1487646-250mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]-N-methylformamido}acetic acid |
2172184-11-9 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1487646-500mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]-N-methylformamido}acetic acid |
2172184-11-9 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1487646-1000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]-N-methylformamido}acetic acid |
2172184-11-9 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1487646-2500mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]-N-methylformamido}acetic acid |
2172184-11-9 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1487646-5000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]-N-methylformamido}acetic acid |
2172184-11-9 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1487646-10000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]-N-methylformamido}acetic acid |
2172184-11-9 | 10000mg |
$14487.0 | 2023-09-28 |
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-yl-N-methylformamido}acetic acid Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-yl-N-methylformamido}acetic acid
Introduction to 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-yl-N-methylformamido}acetic acid (CAS No. 2172184-11-9)
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-yl-N-methylformamido}acetic acid (CAS No. 2172184-11-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-L-Thr(OMe)-N-MeGly-OH, is a derivative of threonine and glycine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal and stability under various reaction conditions.
The Fmoc protecting group is particularly useful in the synthesis of peptides and proteins, as it can be selectively removed under mild basic conditions without affecting other functional groups. This makes Fmoc-L-Thr(OMe)-N-MeGly-OH an essential building block in the development of bioactive peptides and peptidomimetics. The methoxy (OMe) substitution on the threonine residue further enhances the solubility and stability of the compound, making it suitable for a wide range of applications in both research and pharmaceutical development.
Recent studies have highlighted the potential of Fmoc-L-Thr(OMe)-N-MeGly-OH in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used to synthesize peptides with enhanced bioavailability and reduced immunogenicity. These properties are crucial for the development of drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In the context of cancer research, Fmoc-L-Thr(OMe)-N-MeGly-OH has been utilized to create peptides that can selectively target tumor cells while sparing healthy tissues. The ability to design such peptides with high specificity and low toxicity is a significant advantage in cancer therapy. Additionally, the compound's stability under physiological conditions ensures that it remains active during delivery to the target site.
In neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, Fmoc-L-Thr(OMe)-N-MeGly-OH has shown promise in the synthesis of peptides that can cross the blood-brain barrier (BBB). This is a critical feature for drugs targeting neurological conditions, as many conventional drugs are unable to penetrate the BBB effectively. The enhanced permeability provided by this compound can lead to more effective treatments for these debilitating diseases.
Infectious diseases, particularly those caused by antibiotic-resistant bacteria, are another area where Fmoc-L-Thr(OMe)-N-MeGly-OH has shown potential. Peptides synthesized using this compound have demonstrated strong antimicrobial activity against a range of pathogens, including multidrug-resistant strains. This makes it a valuable tool in the fight against antibiotic resistance, a growing global health concern.
The synthesis of Fmoc-L-Thr(OMe)-N-MeGly-OH involves several steps, including the protection of amino acids with Fmoc groups, coupling reactions to form peptide bonds, and deprotection to reveal the active peptide sequence. The use of advanced techniques such as microwave-assisted synthesis and automated peptide synthesizers has significantly improved the efficiency and yield of these processes. These advancements have made it possible to produce large quantities of high-purity peptides for both research and commercial applications.
The physical properties of Fmoc-L-Thr(OMe)-N-MeGly-OH are also noteworthy. It is a white crystalline solid with a molecular weight of approximately 465 g/mol. The compound is soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), making it easy to handle in laboratory settings. Its melting point is around 150°C, which is important for storage and handling considerations.
In terms of safety, Fmoc-L-Thr(OMe)-N-MeGly-OH is generally considered safe for use in laboratory settings when proper handling protocols are followed. However, like many organic compounds, it should be handled with care to avoid inhalation or skin contact. Safety data sheets (SDS) should be consulted for detailed information on handling and disposal procedures.
The future prospects for Fmoc-L-Thr(OMe)-N-MeGly-OH are promising. Ongoing research continues to explore new applications for this compound in various fields, including drug delivery systems, biomaterials, and diagnostic tools. As our understanding of its properties and potential uses grows, it is likely that Fmoc-L-Thr(OMe)-N-MeGly-OH will play an increasingly important role in advancing medical science and improving patient outcomes.
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